molecular formula C16H15N3O4S3 B2577719 N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021065-73-5

N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No. B2577719
CAS RN: 1021065-73-5
M. Wt: 409.49
InChI Key: KBPUWTBAKSKUHP-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, commonly known as MTST, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of thiazole derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of MTST is not yet fully understood. However, it has been proposed that MTST exerts its biological activity by inhibiting the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
MTST has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. MTST has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of novel antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the advantages of MTST is its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, making it a promising candidate for drug development. However, one of the limitations of MTST is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on MTST. One of the potential areas of research is the development of novel drug formulations that can improve the solubility and bioavailability of MTST. Another potential area of research is the identification of the exact mechanism of action of MTST, which can help in the development of more effective drugs. Additionally, further studies can be conducted to investigate the potential applications of MTST in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, MTST is a promising compound with potential applications in the field of medicinal chemistry. It possesses various biological activities, including anticancer, antifungal, and antibacterial properties, and has been found to exhibit inhibitory activity against tyrosine kinase. Further research is needed to fully understand the mechanism of action of MTST and to develop more effective drugs based on this compound.

Synthesis Methods

MTST can be synthesized by the reaction of 2-aminobenzyl alcohol with thiophene-2-sulfonyl chloride, followed by the addition of thiosemicarbazide and 2-methoxybenzaldehyde. The resulting product is then purified by recrystallization to obtain pure MTST.

Scientific Research Applications

MTST has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties. MTST has also been shown to exhibit inhibitory activity against tyrosine kinase, which is involved in the regulation of cell growth and differentiation.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S3/c1-23-13-6-3-2-5-11(13)9-17-15(20)12-10-25-16(18-12)19-26(21,22)14-7-4-8-24-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPUWTBAKSKUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

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